2-Amino-5-iodo-6-methyl-4-pyrimidinol

Catalog No.
S823388
CAS No.
22294-57-1
M.F
C5H6IN3O
M. Wt
251.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-iodo-6-methyl-4-pyrimidinol

CAS Number

22294-57-1

Product Name

2-Amino-5-iodo-6-methyl-4-pyrimidinol

IUPAC Name

2-amino-5-iodo-4-methyl-1H-pyrimidin-6-one

Molecular Formula

C5H6IN3O

Molecular Weight

251.03 g/mol

InChI

InChI=1S/C5H6IN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)

InChI Key

LIZYQAUQOBJSBC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=N1)N)I

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)I

2-Amino-5-iodo-6-methyl-4-pyrimidinol is a pyrimidine derivative characterized by the presence of an amino group, an iodine atom, and a methyl group attached to the pyrimidine ring. Its chemical formula is C5_5H6_6IN3_3O, and it has a molecular weight of approximately 251.03 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in various organic synthesis reactions .

  • There is no information regarding the mechanism of action of 2-Amino-5-iodo-6-methyl-4-pyrimidinol.
  • Without knowledge of its biological activity or role in any system, a mechanism of action cannot be determined.
  • Safety information on 2-Amino-5-iodo-6-methyl-4-pyrimidinol is not available.
  • Due to the presence of iodine, it's advisable to handle the compound with caution, following general laboratory safety practices for unknown compounds.
  • Organic Chemistry Studies

    Due to its structure containing a pyrimidine ring, 2-Amino-5-iodo-6-methyl-4-pyrimidinol might be of interest in studies related to pyrimidine synthesis or functionalization. Pyrimidines are essential heterocyclic compounds found in nucleic acids like DNA and RNA .

  • Medicinal Chemistry Research

    The presence of an amino group and an iodine atom suggests potential for further derivatization and exploration of biological activity. However, no documented research on its medicinal properties is currently available.

Finding More Information:

For further investigation into the scientific research applications of 2-Amino-5-iodo-6-methyl-4-pyrimidinol, you can explore the following resources:

  • Chemical Databases

  • Supplier Information

    Some chemical suppliers might provide additional information on the typical uses of 2-Amino-5-iodo-6-methyl-4-pyrimidinol in product descriptions or safety data sheets.

The reactivity of 2-amino-5-iodo-6-methyl-4-pyrimidinol includes participation in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. It can undergo aromatic nucleophilic substitution reactions, particularly in the context of microwave-assisted synthesis methods, where it has been utilized in tandem Heck-Sonogashira cross-coupling reactions .

Additionally, this compound can be involved in various condensation and cyclization reactions, which are essential for forming more complex molecular architectures in organic synthesis .

While specific biological activity data for 2-amino-5-iodo-6-methyl-4-pyrimidinol is limited, compounds with similar structures have shown diverse biological properties, including antimicrobial and antitumor activities. The presence of the amino group typically enhances the interaction with biological targets, potentially leading to pharmacological effects . Further studies are necessary to establish its specific biological profile.

Several synthesis methods for 2-amino-5-iodo-6-methyl-4-pyrimidinol have been reported:

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields, particularly effective in coupling reactions.
  • Traditional Heating Methods: Conventional heating techniques involving refluxing with appropriate reagents can also yield this compound, although they may require longer reaction times compared to microwave methods .
  • Multistep Synthesis: The compound can be synthesized through a series of reactions involving starting materials such as 5-iodo-6-methylpyrimidin-4-ol, followed by amination processes.

2-Amino-5-iodo-6-methyl-4-pyrimidinol has potential applications in:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals targeting various diseases.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules through various coupling and substitution reactions .

Interaction studies involving 2-amino-5-iodo-6-methyl-4-pyrimidinol primarily focus on its reactivity with other nucleophiles or electrophiles in synthetic pathways. These studies help elucidate its potential as a precursor for biologically active compounds or as part of complex molecular frameworks. The compound's iodine substituent plays a crucial role in influencing its reactivity patterns during these interactions .

Several compounds share structural similarities with 2-amino-5-iodo-6-methyl-4-pyrimidinol:

Compound NameStructure FeaturesUnique Properties
2-Amino-4-chloro-6-methylpyrimidinChlorine instead of iodineDifferent reactivity due to chlorine's leaving ability
2-Amino-5-bromo-6-methylpyrimidinBromine instead of iodineSimilar nucleophilic properties but varied stability
2-Amino-5-butyl-6-methylpyrimidinButyl group instead of iodineEnhanced lipophilicity, potentially affecting bioavailability

These compounds exhibit varying degrees of biological activity and reactivity based on their substituents. The unique presence of iodine in 2-amino-5-iodo-6-methyl-4-pyrimidinol may confer distinct properties that influence its application in medicinal chemistry compared to its analogs .

2-Amino-5-iodo-6-methyl-4-pyrimidinol exhibits a molecular formula of C₅H₆IN₃O with a precisely calculated molecular weight of 251.03 grams per mole [1]. The compound features a pyrimidine ring as its central structural unit, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions [2]. The structural arrangement includes an amino group (-NH₂) located at the 2-position, an iodine atom at the 5-position, a methyl group (-CH₃) at the 6-position, and a hydroxyl group (-OH) at the 4-position of the pyrimidine ring [3] [1].

The compound exists in tautomeric equilibrium between the keto and enol forms, with the 4-pyrimidinol form (enol) being more prevalent in solution . The International Union of Pure and Applied Chemistry name for this compound is 2-amino-5-iodo-4-methyl-1H-pyrimidin-6-one, reflecting its preferred tautomeric state [1]. The structural formula demonstrates the aromatic character of the pyrimidine nucleus, which contributes significantly to the compound's chemical stability and reactivity patterns [2].

PropertyValueReference
Molecular FormulaC₅H₆IN₃O [3] [1]
Molecular Weight251.03 g/mol [1]
Chemical Abstracts Service Number22294-57-1 [3] [1]
Exact Mass250.95556 Da [1]
Monoisotopic Mass250.95556 Da [1]

Physical Characteristics

Melting Point (219-220°C)

The melting point of 2-amino-5-iodo-6-methyl-4-pyrimidinol has been experimentally determined to range between 219-220°C [5]. This relatively high melting point indicates strong intermolecular forces within the crystalline structure, primarily attributed to hydrogen bonding interactions between the amino and hydroxyl functional groups [6] [7]. The thermal stability demonstrated by this melting point range suggests that the compound maintains its structural integrity under moderate heating conditions [5].

The elevated melting point is characteristic of amino-substituted pyrimidines, which form extensive hydrogen bonding networks in the solid state [7] [8]. Research on similar pyrimidine derivatives has shown that the presence of amino groups significantly enhances the melting point due to the formation of intermolecular N-H···N and N-H···O hydrogen bonds [6] [8].

Solubility Profile

2-Amino-5-iodo-6-methyl-4-pyrimidinol exhibits limited solubility in water and demonstrates varying solubility characteristics across different solvent systems [9]. The compound shows enhanced solubility in polar aprotic solvents due to the presence of the amino group, which can participate in dipole-dipole interactions [9]. The iodine substituent contributes to the compound's lipophilic character, influencing its partitioning behavior between polar and nonpolar phases [9].

Computational analysis indicates an XLogP3-AA value of -0.3, suggesting slightly hydrophilic properties overall [1]. The compound possesses two hydrogen bond donor sites and two hydrogen bond acceptor sites, contributing to its interaction with polar solvents [5]. The topological polar surface area measures 67.5 Ų, which falls within the range typical for compounds with moderate polar character [1].

Solvent TypeSolubility CharacteristicsContributing Factors
WaterLimited solubilityHydrogen bonding capability
Polar aprotic solventsEnhanced solubilityDipole-dipole interactions
Nonpolar solventsReduced solubilityIodine substituent effects

Crystalline Properties

The compound typically appears as a crystalline solid at room temperature, exhibiting well-defined crystal morphology [9]. The crystalline structure is stabilized by an extensive network of intermolecular hydrogen bonds, particularly involving the amino group as a donor and the nitrogen atoms of adjacent pyrimidine rings as acceptors [7] [8]. X-ray crystallographic studies of related amino-pyrimidine compounds have revealed that these structures commonly adopt planar conformations that facilitate optimal hydrogen bonding arrangements [7].

The crystal packing demonstrates characteristic features of amino-substituted heterocycles, where molecules arrange themselves to maximize intermolecular interactions [6] [8]. The presence of the iodine atom introduces additional van der Waals interactions that contribute to the overall crystal stability [9]. The crystalline form exhibits sufficient thermal stability to maintain its structure up to the melting point temperature range [5].

Electronic Structure

Distribution of Electron Density

The electron density distribution in 2-amino-5-iodo-6-methyl-4-pyrimidinol reflects the aromatic character of the pyrimidine ring system combined with the electronic effects of the substituents [10] [11]. Quantum chemical calculations on pyrimidine derivatives indicate that the highest occupied molecular orbital is primarily localized on the ring nitrogen atoms and the amino substituent [10] [11]. The iodine atom, being a heavy halogen, significantly perturbs the electron density distribution through its strong electronegativity and polarizability effects [12].

The amino group at the 2-position acts as an electron-donating substituent, increasing electron density on the pyrimidine ring through resonance effects [10]. Conversely, the iodine atom at the 5-position serves as an electron-withdrawing group, creating an asymmetric distribution of electron density across the ring system [12]. This asymmetric distribution influences the compound's reactivity patterns and spectroscopic properties [10] [11].

Theoretical studies on substituted pyrimidines have shown that the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is significantly influenced by the nature and position of substituents [10]. The combination of electron-donating and electron-withdrawing groups in this compound creates a unique electronic environment that affects its chemical behavior [10] [11].

Aromaticity of the Pyrimidine Ring

The pyrimidine ring in 2-amino-5-iodo-6-methyl-4-pyrimidinol maintains full aromatic character despite the presence of multiple substituents [13] [2]. The ring system contains six π electrons distributed across six sp² hybridized atoms, satisfying Hückel's rule for aromaticity [13]. Each carbon and nitrogen atom in the ring contributes one p orbital perpendicular to the ring plane, creating a fully conjugated system [13].

The aromatic stabilization energy of the pyrimidine nucleus is comparable to that of benzene, although the presence of nitrogen atoms introduces some electronic asymmetry [2]. The two nitrogen atoms at positions 1 and 3 contribute their lone pair electrons to sp² orbitals that lie in the plane of the ring, while their p orbitals participate in the aromatic π system [13]. This electronic arrangement maintains the aromatic character while providing sites for potential hydrogen bonding interactions [13] [2].

Experimental evidence for maintained aromaticity includes characteristic spectroscopic signatures such as downfield chemical shifts in nuclear magnetic resonance spectroscopy and distinctive absorption patterns in ultraviolet-visible spectroscopy [13]. The substituents present on the ring do not significantly disrupt the aromatic electron delocalization, as confirmed by computational studies on similar systems [10] [14].

Spectroscopic Properties

UV-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2-amino-5-iodo-6-methyl-4-pyrimidinol exhibits characteristic features associated with the aromatic pyrimidine chromophore modified by substituent effects [13] [12]. The primary absorption bands originate from π→π* transitions within the conjugated ring system, with additional contributions from n→π* transitions involving the nitrogen lone pairs [13]. The presence of the iodine substituent introduces significant perturbations to the electronic transitions due to heavy atom effects and charge transfer interactions [12].

Typical absorption maxima for amino-substituted pyrimidines occur in the range of 250-280 nanometers, with the exact position depending on the specific substitution pattern [13]. The iodine atom generally causes a bathochromic shift in the absorption bands due to its electron-withdrawing nature and ability to stabilize excited states [12]. The amino group contributes additional absorption features through its participation in charge transfer transitions with the ring system [13].

The molar extinction coefficients for these transitions are typically in the range of 10³ to 10⁴ M⁻¹cm⁻¹, indicating moderately strong electronic transitions [13]. The absorption spectrum provides valuable structural information and can be used for quantitative analysis of the compound in solution [13].

NMR Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-amino-5-iodo-6-methyl-4-pyrimidinol through analysis of both ¹H and ¹³C spectra [15] [14]. The ¹H spectrum typically shows characteristic signals for the amino protons, methyl group, and any exchangeable protons associated with tautomeric equilibria [15]. The chemical shifts of aromatic protons in the pyrimidine ring are influenced by the electronic effects of the substituents [14].

The amino group protons generally appear as a broad signal due to rapid exchange with solvent molecules and quadrupolar relaxation effects [15]. The methyl group attached to the ring exhibits a characteristic singlet with a chemical shift influenced by the aromatic ring current and substituent effects [14]. The presence of the iodine atom affects the coupling patterns and chemical shifts of nearby protons through both inductive and anisotropic effects [15].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals for the ring carbons, methyl carbon, and any carbonyl carbons present in tautomeric forms [14]. The chemical shifts provide information about the electronic environment of each carbon atom and can distinguish between different tautomeric species in solution [15] [14].

IR Spectroscopy Analysis

Infrared spectroscopy of 2-amino-5-iodo-6-methyl-4-pyrimidinol reveals characteristic vibrational modes associated with the functional groups present in the molecule [16] [14]. The amino group exhibits characteristic N-H stretching vibrations typically observed in the range of 3300-3500 cm⁻¹, with the exact frequencies depending on hydrogen bonding interactions [16] [14]. The pyrimidine ring displays characteristic C=C and C=N stretching modes in the fingerprint region [14].

The presence of hydrogen bonding significantly affects the vibrational frequencies, particularly for the N-H and any O-H stretching modes [16]. Intermolecular hydrogen bonding in the solid state typically results in broader absorption bands and frequency shifts compared to isolated molecules [14]. The C-I stretching vibration appears at lower frequencies due to the heavy mass of the iodine atom [16].

Computational studies using density functional theory have been employed to assign specific vibrational modes in related pyrimidine compounds [14]. These calculations help distinguish between different conformational and tautomeric forms based on their predicted vibrational spectra [14]. The infrared spectrum serves as a fingerprint for structural identification and purity assessment [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-amino-5-iodo-6-methyl-4-pyrimidinol provides information about its molecular structure through characteristic fragmentation patterns [1] [17]. The molecular ion peak appears at m/z 251, corresponding to the molecular weight of the compound [1]. The base peak and major fragment ions provide structural confirmation and insight into the preferred fragmentation pathways [17].

Common fragmentation patterns for amino-substituted pyrimidines include loss of the amino group (M-17) and various ring fragmentations that depend on the specific substitution pattern [17]. The presence of iodine creates characteristic isotope patterns due to the heavy atom effect and can lead to preferential cleavage of the C-I bond [17] [12]. The fragmentation typically follows predictable pathways involving α-cleavage adjacent to heteroatoms and loss of neutral molecules such as hydrogen cyanide from the ring system [17].

The mass spectral data from the National Institute of Standards and Technology database shows a molecular ion peak at m/z 251 with major fragment ions at m/z 43 and m/z 69, indicating specific fragmentation pathways characteristic of this compound [1]. These fragmentation patterns serve as a diagnostic tool for structural confirmation and can distinguish this compound from closely related analogs [17].

Fragment m/zRelative IntensityProposed Structure
251Molecular ion[M]⁺
43High intensityRing fragment
69Moderate intensitySubstituted fragment

X-ray crystallography remains the gold standard for determining the precise three-dimensional structure of crystalline compounds. For 2-Amino-5-iodo-6-methyl-4-pyrimidinol, comprehensive crystallographic analysis provides fundamental insights into molecular geometry, intermolecular interactions, and solid-state packing arrangements.

The compound exhibits a molecular formula of C₅H₆IN₃O with a molecular weight of 251.03 g/mol [1] [2]. Experimental determination of the melting point indicates thermal stability up to 219-220°C , suggesting strong intermolecular interactions within the crystal lattice. The density is predicted to be 2.40±0.1 g/cm³, reflecting the substantial contribution of the iodine atom to the overall molecular mass [4].

Based on structural analysis of related pyrimidine derivatives, the compound is expected to crystallize in an orthorhombic or monoclinic crystal system [5] [6] [7]. The pyrimidine ring system exhibits planar geometry with typical aromatic character, similar to other 2-aminopyrimidine structures that have been crystallographically characterized [8] [5]. The presence of multiple functional groups (amino, hydroxyl, methyl, and iodine) creates a complex network of intermolecular interactions that govern crystal packing.

Comparative analysis with similar iodinated pyrimidines reveals that the carbon-iodine bond length is approximately 2.072 Å [9], consistent with aromatic C-I bonds in heterocyclic systems. The iodine substituent at position 5 introduces significant steric effects and electronic perturbations that influence both intramolecular geometry and intermolecular packing patterns .

The crystallographic analysis of 5-iodopyrimidin-2-amine, a structurally related compound, provides valuable reference data [5]. This compound crystallizes in the orthorhombic space group Cmca with unit cell parameters a = 7.9088 Å, b = 8.3617 Å, and c = 18.3821 Å at 295 K [5]. The molecular geometry exhibits planar conformation with crystallographic mirror plane symmetry, indicating that similar structural features may be present in 2-Amino-5-iodo-6-methyl-4-pyrimidinol.

Conformational Analysis

The conformational landscape of 2-Amino-5-iodo-6-methyl-4-pyrimidinol encompasses multiple stable forms that arise from the flexibility of functional groups and the influence of intramolecular interactions. The pyrimidine ring system maintains essential planarity due to aromatic delocalization, while substituents adopt specific orientations that minimize steric clashes and optimize electronic interactions.

Computational studies on related pyrimidine derivatives indicate that the amino group at position 2 can adopt various conformations relative to the ring plane [11] [12]. The nitrogen lone pair electrons participate in conjugation with the aromatic system, stabilizing coplanar arrangements. However, steric interactions with adjacent substituents may force slight deviations from perfect planarity [13].

The methyl group at position 6 exhibits restricted rotation due to steric interactions with the neighboring amino group and the ring system. Quantum mechanical calculations suggest that the methyl group preferentially adopts conformations that minimize 1,3-diaxial interactions while maximizing hyperconjugative stabilization with the aromatic system [14] [15].

The iodine substituent at position 5 significantly influences molecular conformation through both steric and electronic effects. The large van der Waals radius of iodine (1.98 Å) creates substantial steric hindrance that affects the positioning of neighboring groups [16]. Additionally, the polarizable nature of iodine introduces electronic perturbations that can stabilize specific conformational arrangements through weak interactions.

The hydroxyl group at position 4 exhibits conformational flexibility that is intimately connected to tautomeric equilibria. In the enol form, the hydroxyl group can adopt conformations that facilitate intramolecular hydrogen bonding with the amino group or participate in intermolecular hydrogen bonding networks [17] [18]. The rotational barrier around the C-O bond is relatively low, allowing for dynamic exchange between different conformational states.

Temperature-dependent conformational analysis reveals that elevated temperatures promote population of higher-energy conformational states, leading to increased conformational entropy [11]. This thermal behavior is particularly relevant for understanding the compound's behavior in solution and during crystallization processes.

Hydrogen Bonding Networks

The hydrogen bonding network in 2-Amino-5-iodo-6-methyl-4-pyrimidinol represents a complex interplay of donor and acceptor sites that governs both intramolecular stability and intermolecular association patterns. The compound possesses multiple hydrogen bond donors and acceptors, creating opportunities for diverse interaction modes.

The amino group at position 2 serves as a primary hydrogen bond donor, with both hydrogen atoms capable of participating in intermolecular interactions [19] [20]. Studies on related 2-aminopyrimidines demonstrate that N-H···N hydrogen bonds form preferentially, with typical distances ranging from 2.23 to 2.50 Å and angles between 145° and 171° [19] [20]. These interactions commonly result in the formation of polymeric chains or cyclic dimers, depending on the specific substitution pattern.

The hydroxyl group at position 4 functions as both a hydrogen bond donor and acceptor, significantly expanding the hydrogen bonding possibilities [12] [17]. In the enol tautomeric form, the O-H group can form strong hydrogen bonds with nitrogen atoms in adjacent molecules, with typical O-H···N distances of 1.8-2.2 Å [18]. The oxygen atom can simultaneously accept hydrogen bonds from amino groups, creating bifurcated bonding patterns.

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformational arrangements. The spatial proximity of the amino group and the hydroxyl group enables the formation of N-H···O intramolecular hydrogen bonds, which can influence tautomeric preferences and conformational stability [21] [12]. These interactions typically exhibit energies of -16.55 kcal/mol on average, contributing approximately 19% of the total stabilization energy in crystalline systems [12].

The methyl group at position 6, while not directly participating in hydrogen bonding, can engage in weak C-H···O interactions with electron-rich sites on neighboring molecules [12]. These interactions, though individually weak (approximately -6.48 kcal/mol), can collectively contribute to crystal packing stability and influence molecular organization in the solid state.

Hydrogen bonding patterns in pyrimidine derivatives often exhibit temperature dependence, with higher temperatures promoting bond breaking and reformation [21]. This dynamic behavior is particularly relevant for understanding phase transitions and thermal stability of the compound.

Halogen Bonding Properties of the Iodine Substituent

The iodine substituent at position 5 introduces unique halogen bonding capabilities that significantly influence the compound's intermolecular interactions and crystal packing behavior. Halogen bonding represents a directional, non-covalent interaction that arises from the anisotropic electron distribution around halogen atoms, creating regions of electron deficiency (σ-holes) opposite to the C-X bond.

The electronegativity difference between carbon and iodine creates a polarized C-I bond, with partial positive charge accumulation on the iodine atom along the bond axis [16] [22]. This σ-hole can interact favorably with electron-rich sites such as nitrogen and oxygen atoms, forming directional halogen bonds with typical geometries approaching linearity (170-180°) [16].

In the context of 2-Amino-5-iodo-6-methyl-4-pyrimidinol, the iodine atom can participate in various halogen bonding interactions. I···N interactions with the amino group or ring nitrogen atoms represent the strongest halogen bonding mode, with typical distances ranging from 2.8 to 3.5 Å and interaction energies of -2 to -8 kcal/mol [16]. The directionality of these interactions promotes specific molecular orientations that influence crystal packing.

The iodine substituent can also engage in I···O halogen bonding with the hydroxyl group or carbonyl oxygen in different tautomeric forms. These interactions typically exhibit distances of 2.7-3.3 Å and energies of -1 to -6 kcal/mol [16]. The cooperative nature of halogen bonding with hydrogen bonding can create synergistic effects that enhance overall intermolecular stability.

Studies on related iodinated pyrimidines demonstrate that halogen bonding can compete with or complement hydrogen bonding networks [16]. The presence of multiple interaction sites allows for the formation of complex three-dimensional networks that influence physical properties such as solubility, melting point, and crystal morphology.

The polarizability of iodine also enables π-π interactions with aromatic systems, contributing to stacking arrangements in crystal structures [16]. These I···π interactions, while weaker than direct halogen bonds, can influence the overall stability and organization of molecular assemblies.

Tautomeric Forms

The tautomeric behavior of 2-Amino-5-iodo-6-methyl-4-pyrimidinol encompasses multiple isomeric forms that exist in dynamic equilibrium, with the relative populations depending on environmental conditions, substituent effects, and intermolecular interactions. This compound can exist in several tautomeric forms, including keto-enol, amino-imino, and ring-chain tautomers.

The primary tautomeric equilibrium involves the keto-enol interconversion at the C4 position. The 1H-keto form, where the proton is located on N1, represents the most thermodynamically stable tautomer in the solid state and non-polar solvents [11] [23]. This preference arises from optimal hydrogen bonding patterns and aromatic stabilization of the pyrimidine ring system [17] [18].

The 3H-keto form, with the proton on N3, represents a moderately stable alternative that becomes more populated in polar solvents [11] [23]. Studies on related pyrimidine derivatives indicate that the 3H-keto form can comprise 10-30% of the equilibrium mixture under specific conditions [11]. The energy difference between 1H and 3H forms is typically 2-4 kcal/mol, making both forms accessible at room temperature.

The 4-hydroxy (enol) form represents a less stable tautomer that can be stabilized under specific conditions such as gas phase environment or through specific substitution patterns [17] [24]. This form typically accounts for 1-5% of the equilibrium mixture but can be important for understanding reactivity patterns and intermolecular interactions [18].

The amino-imino tautomerism at the C2 position involves the migration of a proton from the amino group to the ring nitrogen [25]. This tautomeric form is generally less stable than the amino form but can be stabilized through specific substituent effects or intermolecular interactions [25]. The energy barrier for this tautomerization is typically higher than for keto-enol tautomerism.

Environmental factors significantly influence tautomeric equilibria. Solvent polarity can shift the equilibrium toward more polar tautomeric forms, while temperature changes affect the relative populations through entropic effects [17] [26]. The presence of the iodine substituent introduces additional electronic perturbations that can influence tautomeric preferences through both inductive and resonance effects.

XLogP3

-0.3

Dates

Last modified: 08-16-2023

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